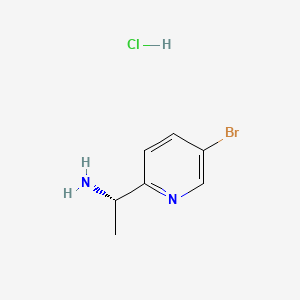

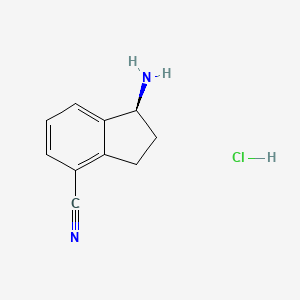

![molecular formula C7H5F3N4 B592023 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211536-39-8](/img/structure/B592023.png)

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

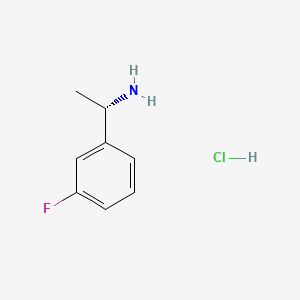

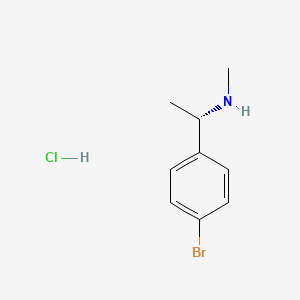

The compound “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of active research. The synthesis generally involves the introduction of trifluoromethyl groups within the structures of other molecules .Molecular Structure Analysis

The molecular formula of “this compound” is C6H5F3N2. The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .科学的研究の応用

Anticancer Properties

A significant application of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives lies in their anticancer activity. For instance, alkyl amide functionalized derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentrations (Chavva et al., 2013). Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have demonstrated notable cytotoxicity, antimicrobial, and anti-biofilm activities (Nagender et al., 2014). Furthermore, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were screened for cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014).

Heterocyclic Compound Synthesis

The compound has been a key intermediate in synthesizing a wide range of heterocyclic compounds. For example, reactions with different active methylene compounds have afforded pyridopyrazolopyrimidine derivatives and triazine derivatives (Rateb, 2014). Another study demonstrated the synthesis of novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlighting the versatility of this compound in generating compounds with anticancer potential (Hafez & El-Gazzar, 2020).

Antibacterial Activity

Novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized using a multicomponent reaction approach, showcasing antibacterial activities (Frolova et al., 2011). This highlights the potential of this compound derivatives in contributing to the development of new antibacterial agents.

Efficient Synthesis Methods

Efficient synthesis methods for this compound and its derivatives have been developed, such as using ionic liquid for the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones, offering mild reaction conditions and high yields (Shi et al., 2010). Additionally, regiospecific synthesis approaches have been explored for creating 6-trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility and efficiency of synthesizing these compounds (Aggarwal et al., 2012).

将来の方向性

The future directions for the research and application of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” and similar compounds are promising. The unique properties of trifluoromethylpyridines make them valuable in various industries, including agrochemicals and pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

作用機序

Target of Action

It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the pharmaceutical and agrochemical industries

Mode of Action

Trifluoromethylpyridines are known to exhibit diverse biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of drug molecules, potentially improving their interaction with biological targets .

Biochemical Pathways

Compounds containing a trifluoromethyl group are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can influence their absorption and distribution

Result of Action

Trifluoromethylpyridines are known to have diverse biological activities, suggesting that this compound could have a range of potential effects .

Action Environment

The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence their action under different environmental conditions .

特性

IUPAC Name |

6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJRPAJSNCIHDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NN=C2N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。